molecular formula C13H9Br2NO B311002 2,5-dibromo-N-phenylbenzamide

2,5-dibromo-N-phenylbenzamide

Cat. No.: B311002
M. Wt: 355.02 g/mol
InChI Key: KKODIJLKIMXGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dibromo-N-phenylbenzamide is a high-purity chemical compound offered for research and development purposes. It belongs to the class of benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring . Compounds within this structural class have been identified as having significant research value in various fields. For instance, substituted benzanilides have been extensively studied as potent inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts and freshwater algae . These studies indicate that such compounds, including dibromo-substituted variants, act on the donor side of Photosystem II, interacting with chlorophyll a and aromatic amino acids within the pigment-protein complexes . Furthermore, structurally related N-phenylbenzamides have been explored in medicinal chemistry for their potential to interact with specific biological targets. Research into similar dibromo-substituted molecules has identified them as high-affinity and selective antagonists for certain receptors, such as the 5-HT6 receptor, highlighting the potential of this chemical scaffold in neuroscience and pharmacology research . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9Br2NO

Molecular Weight

355.02 g/mol

IUPAC Name

2,5-dibromo-N-phenylbenzamide

InChI

InChI=1S/C13H9Br2NO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17)

InChI Key

KKODIJLKIMXGIX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

Synthetic Methodologies for 2,5 Dibromo N Phenylbenzamide and Analogs

Chemical Transformations at Bromine Centers

The bromine atoms on the aromatic ring of 2,5-dibromo-N-phenylbenzamide and its analogs serve as versatile handles for a variety of chemical transformations. Their presence allows for the strategic introduction of new functional groups and the construction of more complex molecular architectures. This is primarily achieved through metal-catalyzed cross-coupling reactions, where the carbon-bromine bond is selectively activated to form new carbon-carbon or carbon-heteroatom bonds. The differential reactivity of the two bromine atoms, influenced by their electronic and steric environment, can also be exploited for selective or sequential functionalization.

Cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds by coupling two different fragments, typically with the aid of a transition metal catalyst. For substrates like this compound, the bromine substituents act as electrophilic sites (aryl halides), which react with a nucleophilic partner in the presence of a catalyst, most commonly based on palladium. wikipedia.org The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that includes oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.orguwindsor.ca

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used method for forming carbon-carbon bonds. sigmaaldrich.comharvard.edu Research on analogs of this compound demonstrates the utility of this reaction. In a study using N-(2,5-dibromophenyl)acetamide, a close analog, palladium-catalyzed Suzuki cross-coupling with various arylboronic acids was successfully performed to synthesize a series of aniline-based amides in moderate to good yields. researchgate.net This highlights the reaction's tolerance for a variety of functional groups on the arylboronic acid partner. researchgate.net

Similarly, palladium-catalyzed asymmetric Suzuki–Miyaura coupling reactions have been developed for substrates like 2-bromo-3-methyl-N-phenylbenzamide, which contains one of the key structural elements. nih.gov These reactions are sensitive to the choice of palladium source, ligands, and bases, with chiral monophosphine ligands being used to induce enantioselectivity. nih.govbeilstein-journals.org

The table below summarizes representative conditions for Suzuki-Miyaura coupling reactions on analogs of this compound.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventConditionsYieldReference
N-(2,5-dibromophenyl)acetamideArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water90 °CModerate to Good researchgate.netnih.gov
2-Bromo-3-methyl-N-phenylbenzamide1-Naphthylboronic acidPd₂(dba)₃ / Chiral Monophosphine LigandK₃PO₄THF50 °C, 72 hUp to 98% nih.gov

Other Cross-Coupling Reactions

Besides the Suzuki-Miyaura reaction, other cross-coupling methods can be applied to functionalize the bromine centers. The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming carbon-nitrogen bonds, is a powerful method for coupling amines with aryl halides. libretexts.orgwiley.com This reaction could be employed to introduce amino groups at the bromine positions of this compound. The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the N-arylated product. wiley.com

The Ullmann condensation is another important C-N bond-forming reaction, typically catalyzed by copper. A modern application of this reaction was used to synthesize 2-amino-quinazolin-4(3H)-ones from 2-bromo-N-phenylbenzamide and cyanamide. acs.org This ligand-free, copper-iodide-catalyzed reaction proceeds under open-air conditions, demonstrating a cost-effective and operationally simple method for transforming the C-Br bond. acs.org The study also showed that other nucleophiles like water, alcohols, and amines could be coupled under similar conditions to produce various 2-functionalized N-phenylbenzamides. acs.org

Advanced Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution and in the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy is used to identify the different types of protons in a molecule. For 2,5-dibromo-N-phenylbenzamide, one would expect to observe distinct signals for the protons on the dibrominated benzene (B151609) ring, the protons on the N-phenyl ring, and the amide proton (N-H).

The dibrominated ring has three aromatic protons, which would appear as a complex pattern of doublets and a doublet of doublets due to spin-spin coupling. The N-phenyl group would show signals corresponding to its five protons, typically in the range of 7.1 to 7.8 ppm, similar to other N-phenylbenzamide derivatives. rsc.orgwiley.com The single amide proton (N-H) would typically appear as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its attachment to the electronegative nitrogen atom. wiley.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound Data is predicted based on analogous compounds.

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Amide N-H > 8.0 Singlet (broad)
Aromatic H 's (dibromo-ring) 7.5 - 8.0 Multiplet

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In this compound, a total of 13 distinct carbon signals are expected in the spectrum, assuming no coincidental overlap.

Key signals include the carbonyl carbon (C=O) of the amide group, which is typically found in the 164-170 ppm region. wiley.com The two carbons bonded to the bromine atoms would be shifted to higher field (lower ppm values) compared to unsubstituted carbons due to the heavy atom effect. The remaining aromatic carbons would appear in the typical range of 120-140 ppm. rsc.orgwiley.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Data is predicted based on analogous compounds.

Carbon Type Expected Chemical Shift (δ, ppm)
Amide C =O 164 - 170
Aromatic C -Br 115 - 125

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their crystalline or amorphous solid forms. For compounds like this compound, ssNMR can differentiate between various crystalline forms (polymorphs), which may exhibit different physical properties. acs.org The technique is highly sensitive to the local environment, revealing details about intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing. rsc.orgthieme-connect.com Different polymorphs would yield distinct ¹³C and ¹⁵N chemical shifts, providing a fingerprint for each solid form. thieme-connect.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying functional groups and providing structural information.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the functional groups present. For this compound, key absorption bands would confirm its identity.

In related N-phenylbenzamide structures, the N-H stretching vibration appears as a sharp band around 3300-3400 cm⁻¹. researchgate.net The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and characteristic peaks in the spectrum, typically appearing in the range of 1650-1680 cm⁻¹. rsc.org The amide II band, a combination of N-H bending and C-N stretching, is found around 1520-1550 cm⁻¹. The C-Br stretching vibrations are expected at lower frequencies, generally below 750 cm⁻¹. chemicalbook.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3400
C-H (aromatic) Stretch 3000 - 3100
C=O (Amide I) Stretch 1650 - 1680
N-H bend / C-N stretch (Amide II) Bend/Stretch 1520 - 1550

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting spectrum reveals vibrational modes within the molecule. While FT-IR is more sensitive to polar bonds (like C=O), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. For this compound, Raman spectroscopy would be useful for observing the symmetric stretching of the aromatic rings and the C-Br bonds, which may be weak or absent in the IR spectrum. The phenyl ring stretching vibrations typically give strong signals in both IR and Raman spectra. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in the structural elucidation of compounds by providing information about their molecular weight and elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for producing molecular ions from thermally labile or non-volatile molecules with minimal fragmentation. In the analysis of this compound, ESI-MS is employed to confirm the molecular mass of the compound. The technique typically generates protonated molecules, [M+H]⁺, or other adducts. For N-(2,5-dibromophenyl)benzamide, a compound structurally identical to this compound, analysis via ESI-MS revealed the presence of the protonated molecular ion [M+H]⁺. rsc.org The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive pattern for the molecular ion peak, aiding in its identification. researchgate.net

Table 1: ESI-MS Data for this compound This table is interactive. You can sort the data by clicking on the headers.

Analyte Ionization Mode Observed Ion Reference

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. cuni.cz By comparing the experimentally measured accurate mass to the calculated theoretical mass, the molecular formula can be unequivocally confirmed. For this compound (C₁₃H₉Br₂NO), HRMS would be used to verify its elemental composition, lending crucial support to its structural identification. rsc.org While specific HRMS data for this exact compound is not detailed in the provided sources, the table below illustrates the principle by comparing the calculated exact mass with a hypothetical, but expected, experimental value.

Table 2: HRMS Data Comparison for C₁₃H₉Br₂NO This table is interactive. You can sort the data by clicking on the headers.

Molecular Formula Calculated Mass (Da) Expected Observed Mass (Da) Technique
C₁₃H₉⁷⁹Br₂NO 368.9105 ~368.9105 HRMS
C₁₃H₉⁷⁹Br⁸¹BrNO 370.9084 ~370.9084 HRMS

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of synthetic compounds like this compound. rsc.org The technique can separate the main compound from any volatile impurities or residual starting materials. The mass spectrometer then provides identification of these separated components. For instance, in synthetic procedures, GC-MS can be used to detect and identify volatile byproducts, providing insights into reaction pathways and helping to optimize purification methods. google.com

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy levels in a molecule, which are induced by the absorption of ultraviolet (UV) or visible light. elte.hu

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground) states to higher energy (excited) states. shu.ac.uk The structure of this compound contains several chromophores—the phenyl rings, the amide group, and the bromine atoms—which give rise to characteristic electronic transitions.

The primary transitions expected for this molecule are π → π* and n → π*. shu.ac.uk

π → π transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are associated with the conjugated aromatic systems of the phenyl and dibromophenyl rings and are typically characterized by high molar absorptivity (ε). usp.br

n → π transitions:* These are lower-energy transitions that involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the amide group, to a π* antibonding orbital. These transitions are generally less intense (lower ε) than π → π* transitions. shu.ac.ukusp.br

The resulting UV-Vis spectrum would display absorption bands corresponding to these transitions, providing qualitative information about the molecule's electronic structure. ubbcluj.ro

Table 3: Expected Electronic Transitions for this compound This table is interactive. You can sort the data by clicking on the headers.

Transition Type Orbitals Involved Associated Molecular Feature Expected Intensity
π → π* π bonding → π* antibonding Aromatic rings, C=O group High

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when it is dissolved in different solvents. researchgate.net This phenomenon is dependent on the polarity of the solvent and its interaction with the solute molecule's ground and excited states.

Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities can provide valuable information about the nature of its electronic transitions. researchgate.net

Bathochromic Shift (Red Shift): An absorption maximum shifts to a longer wavelength. This typically occurs if the excited state is more polar than the ground state, as it will be stabilized to a greater extent by polar solvents. usp.br

Hypsochromic Shift (Blue Shift): An absorption maximum shifts to a shorter wavelength. This can happen if the ground state is more polar than the excited state, or if specific interactions like hydrogen bonding with the solvent stabilize the ground state more significantly. usp.br

For this compound, the n → π* transition is expected to show a hypsochromic shift with increasing solvent polarity, while the π → π* transition would likely exhibit a bathochromic shift. usp.bracs.org Such studies help in understanding the charge distribution changes upon electronic excitation.

Table 4: Predicted Solvatochromic Effects on this compound Transitions This table is interactive. You can sort the data by clicking on the headers.

Transition Expected Shift with Increasing Solvent Polarity Rationale Reference
n → π* Hypsochromic (Blue Shift) Stabilization of the ground state's non-bonding electrons by polar solvents. usp.br

X-ray Crystallography

Single crystal X-ray diffraction (SC-XRD) is a powerful method for determining the exact structure of molecules and how they are arranged in a crystal lattice. anton-paar.combruker.comuni-mainz.de For benzamide (B126) derivatives, SC-XRD studies reveal that the crystal packing is often governed by a network of intermolecular interactions. In related halogenated benzanilides, the N-H···O hydrogen bond is a primary element in directing the crystal structure, complemented by other weak interactions. acs.org The presence and nature of halogen atoms can significantly influence the packing arrangement. vulcanchem.com For example, in the crystal structure of 2,5-dibromopyridine, C—H⋯N hydrogen bonds and Br⋯Br interactions are key in forming planar sheets. nih.gov

The conformation of benzamide derivatives is a critical aspect of their structure, defined by the dihedral angles between the planar phenyl rings and the amide group. In a related compound, N-(4,4'-dibromo[1,1'-biphenyl]-2-yl)benzamide, the dihedral angle between the two biphenyl (B1667301) rings is 53.59°, while the benzamide group is inclined at 23.87° and 75.89° relative to the biphenyl rings. For 2-hydroxy-5-nitro-N-phenylbenzamide, the molecule is nearly planar, with a small dihedral angle of 1.99 (13)° between the benzene rings. researchgate.net These angles are influenced by steric hindrance and intermolecular forces, which in turn affect the crystal packing.

CompoundDihedral Angle (Ring A/Ring B)Dihedral Angle (Ring A/Nitro Group)Reference
N-(4,4'-dibromo[1,1'-biphenyl]-2-yl)benzamide53.59°N/A
2-hydroxy-5-nitro-N-phenylbenzamide1.99 (13)°7.6 (3)° researchgate.net

Intermolecular Interactions in Crystalline States

The stability and packing of molecular crystals are dictated by a complex network of intermolecular interactions.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. ajol.inforesearchgate.net This analysis provides a fingerprint plot that decomposes the interactions into contributions from different atom pairs. For example, in the crystal structure of 2-benzyl-4,5-dibromo-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one, Hirshfeld analysis revealed that H···H contacts make up the largest contribution (44.6%) to the surface, followed by Br···H/H···Br (24.1%), O···H/H···O (13.5%), and C···H/H···C (11.2%) interactions. nih.gov Similarly, for N-(4-methyl phenyl)-2-(3-nitro-benzamide) benzamide, H···H and H···O/O···H interactions are the primary contributors to the crystal packing. ajol.info

CompoundInteractionContribution (%)Reference
2-benzyl-4,5-dibromo-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-oneH···H44.6 nih.gov
Br···H/H···Br24.1 nih.gov
O···H/H···O13.5 nih.gov
C···H/H···C11.2 nih.gov
N-(4-methyl phenyl)-2-(3-nitro-benzamide) benzamideH···H40 ajol.info
H···O/O···H26.9 ajol.info
C···H/H···C13.8 ajol.info

Investigation of Halogen Bonding Interactions (e.g., Br···Br contacts)

In the solid state, the crystal packing of halogenated organic molecules is often influenced by specific intermolecular interactions known as halogen bonds. For this compound, the bromine substituents are key players in forming such interactions. Halogen bonds (XBs) are highly directional, non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic (Lewis base) region in an adjacent molecule. researchgate.net

The bromine atoms in this compound can participate in various types of halogen bonding. A critical type of interaction is the homo-halogen contact, specifically Br···Br interactions. These are generally classified into two main geometries, Type I and Type II, based on the angles (θ1 and θ2) between the C–Br bond and the Br···Br interatomic vector. researchgate.netacs.org

Type I contacts are characterized by θ1 ≈ θ2, representing a symmetric interaction where the bromine atoms are in equivalent positions.

Type II contacts feature θ1 ≈ 180° and θ2 ≈ 90°, indicating a more directional interaction where the electrophilic "σ-hole" on one bromine atom interacts with the electron-rich equatorial belt of the other. acs.org Heavier halogens like bromine and iodine typically favor the more stabilizing Type II geometry due to their greater polarizability. researchgate.netacs.org

In a series of halogen-substituted benzanilides, it has been demonstrated that while fluorine prefers Type I contacts, chlorine, bromine, and iodine predominantly engage in Type II contacts, which play a significant role in directing the crystal packing. researchgate.netacs.org For instance, in cocrystals of 4-bromobenzamide, the manifestation of either Type I or Type II Br···Br interactions has been shown to be a basis for polymorphism. acs.org

Furthermore, the bromine atoms can act as halogen bond donors to other acceptor sites. In hexasubstituted aromatic synthons containing bromine and carbonyl groups, C–Br···O=C interactions have been observed where the Br···O distance is significantly shorter than the sum of the van der Waals radii, confirming a strong interaction. mdpi.com Given the presence of the amide carbonyl group in this compound, similar C–Br···O interactions are plausible, competing with or complementing the primary N–H···O hydrogen bonds that typically define amide structures. acs.org

Table 1: Typical Geometries and Distances for Bromine-mediated Halogen Bonds in Related Aromatic Compounds.
Interaction TypeTypical Geometry (θ1, θ2)Typical Distance (Å)Reference Compound(s)
Br···Br (Type I)θ1 ≈ θ2~3.70 (Sum of vdW radii)4-Bromobenzamide cocrystals acs.org
Br···Br (Type II)θ1 ≈ 180°, θ2 ≈ 90°< 3.70Halogenated Benzanilides researchgate.net
C–Br···O=CAngle C–Br···O ~165°~3.15Hexasubstituted Aromatic Synthon mdpi.com

Analysis of π-π Stacking Interactions

The aromatic rings of this compound—the dibrominated benzoyl ring and the N-phenyl ring—are fundamental to its ability to form π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic systems, are crucial in stabilizing the three-dimensional architecture of the crystal lattice.

The geometry of π-π stacking can vary, with the most common arrangements being:

Face-to-face: Where the aromatic rings are parallel and directly overlap. This is often destabilizing due to electrostatic repulsion unless there is a significant offset.

Parallel-displaced (or slipped-stack): Where the rings are parallel but shifted relative to one another, which is generally the most favorable geometry. frontiersin.org

T-shaped (or edge-to-face): Where the edge of one aromatic ring (the electropositive C-H bonds) points towards the face of another (the electronegative π-cloud). frontiersin.org

For this compound, the dihedral angle between the benzoyl and aniline (B41778) rings will significantly influence the potential for both intra- and intermolecular π-π stacking. nih.gov The electronic nature of the rings, modified by the electron-withdrawing bromine atoms, will also affect the electrostatic potential and thus the preferred stacking geometry. researchgate.net

Table 2: Common Geometries of π-π Stacking Interactions in Phenylbenzamide and Related Aromatic Systems.
Interaction GeometryKey ParametersTypical ValuesObserved in
Parallel-displacedCentroid-to-centroid distance3.85–4.12 Å3-methyl-N-phenylbenzamide
Edge-to-faceAngle between ring planes~90°Aromatic Oligoamides frontiersin.org
C–H···πH···π centroid distance2.5–3.0 ÅHalogenated Benzanilides researchgate.net

Supramolecular Synthon Identification and Computational Characterization

The predictable and reliable formation of specific intermolecular interaction patterns, known as supramolecular synthons, is a cornerstone of crystal engineering. iucr.org In the structure of this compound, several key synthons can be anticipated based on its functional groups.

The most robust and predictable synthon in benzanilides is the amide-amide hydrogen bond. acs.orgnih.gov Molecules are often linked by inter-amide N–H···O=C hydrogen bonds, which typically generate a C(4) chain motif where molecules are related by translational symmetry. nih.gov This primary hydrogen-bonding network is a powerful structure-directing element. acs.org

Beyond this primary interaction, halogen bonds and other weak forces give rise to secondary synthons that organize these chains into a three-dimensional architecture. A crucial aspect of crystal engineering is understanding the competition and cooperation between different synthons. nih.gov In halogenated benzamides, a heterosynthon involving a carboxylic acid and an amide is often favored over the respective homosynthons. iucr.org For this compound, the interplay between the primary N–H···O hydrogen bond synthon and potential halogen-bond based synthons (like C–Br···O or C–Br···π) would be of significant interest.

Computational tools are invaluable for characterizing these non-covalent interactions. rsc.orggithub.com Methods such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and energy decomposition analysis can quantify the strength and nature of the interactions forming the synthons. researchgate.netresearchgate.net These analyses can reveal the hierarchy of interactions, determining which synthon dominates the crystal packing. nih.gov For example, computational studies can elucidate the electrostatic complementarity between electrophilic and nucleophilic regions that drive the formation and geometry of synthons, going beyond simple functional group pairing. iucr.org

Table 3: Potential Supramolecular Synthons for this compound.
Synthon NameInteraction Type(s)DescriptionReference/Analogy
Amide C(4) ChainN–H···O=C Hydrogen BondA robust, one-dimensional chain formed by repeating amide-to-amide hydrogen bonds.4-methoxy-N-phenylbenzamide nih.gov
Halogen-Bonded DimerC–Br···Br Halogen BondA dimeric motif stabilized by Type I or Type II bromine-bromine contacts.4-Bromobenzamide acs.org
Amide-Halogen HeterosynthonC–Br···O=C Halogen BondAn interaction where the bromine atom acts as a donor to the amide carbonyl oxygen.Hexasubstituted Aromatic Synthon mdpi.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for the quantum mechanical modeling of molecules. irjweb.com It is adept at predicting molecular properties by calculating the electron density, offering a balance between accuracy and computational cost. researchgate.net For N-phenylbenzamide derivatives, DFT calculations have been used to understand their conformational preferences, electronic nature, and reactivity. acs.orgnih.gov

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzamide (B126) derivatives, DFT calculations can determine the most stable conformations by analyzing dihedral angles between the aromatic rings and the amide group. In related N-phenylbenzamide structures, the two phenyl rings are often twisted with respect to each other. researchgate.net For instance, in N-(4,4'-dibromo[1,1'-biphenyl]-2-yl)benzamide, the dihedral angle between the biphenyl (B1667301) rings is approximately 53.59°. This twisting arises from a balance of steric hindrance and the electronic effects of delocalization. wikipedia.org

Table 1: Representative Theoretical Bond Parameters for Benzamide Derivatives

Parameter Typical Value Range
C-C (aromatic) bond length 1.38 - 1.40 Å
C-N (amide) bond length 1.35 - 1.38 Å
C=O (amide) bond length 1.23 - 1.25 Å
C-Br bond length 1.88 - 1.92 Å
Phenyl-Amide Dihedral Angle 20° - 40°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability. ajchem-a.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com DFT calculations are widely used to compute these orbital energies and the resulting energy gap. researchgate.net For various organic molecules, the HOMO-LUMO gap has been calculated to understand charge transfer properties and potential biological activities. researchgate.net The HOMO-LUMO energy gap for thiophene (B33073) sulfonamide derivatives, for example, was found to be in the range of 3.44-4.65 eV. researchgate.net The precise control and prediction of the HOMO-LUMO gap are central to designing molecules with specific electronic and optical properties. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. Electron-rich areas, characterized by negative potential (typically colored red), are susceptible to electrophilic attack, while electron-deficient regions with positive potential (colored blue) are prone to nucleophilic attack. rsc.org

MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net For N-phenylbenzamide derivatives, the MEP map would likely show negative potential around the carbonyl oxygen and the bromine atoms due to the high electronegativity of these atoms, making them sites for electrophilic interaction. Conversely, the hydrogen atom of the amide group (N-H) would exhibit a positive potential, indicating its role as a hydrogen bond donor. researchgate.net

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structure. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) are often performed to assign the observed experimental bands to specific vibrational modes of the molecule. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally. prospre.ca Theoretical 1H and 13C NMR spectra are generated and compared with experimental results to confirm the molecular structure. youtube.com For N-phenylbenzamide derivatives, DFT calculations can help assign the signals in the complex aromatic regions of the NMR spectra. mdpi.com For instance, in related compounds, the amide proton (N-H) signal typically appears as a singlet at a high chemical shift (downfield), often above 10 ppm. researchgate.net

Non-Covalent Interaction Analysis (Computational)

Beyond covalent bonds, non-covalent interactions play a critical role in determining the supramolecular structure and properties of molecular crystals. Computational methods are essential for characterizing these weaker forces.

The Quantum Theory of Atoms in Molecules (QTAIM or AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) to define atoms and the chemical bonds between them. wikipedia.orguni-rostock.de The theory is based on the topological properties of the electron density, where critical points in the density reveal the molecular structure. ias.ac.in

A key aspect of AIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms but maximum along the bond path. ias.ac.in The properties of the electron density at these BCPs, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the atomic interactions. ias.ac.in

For non-covalent interactions, such as hydrogen bonds or halogen bonds, the presence of a bond path and a BCP between the interacting atoms confirms the existence of the interaction. The values of ρ(r) and ∇²ρ(r) at the BCP can distinguish between shared-shell (covalent) interactions and closed-shell (non-covalent) interactions. ias.ac.in For 2,5-dibromo-N-phenylbenzamide, AIM analysis could be used to characterize intramolecular hydrogen bonds (e.g., N-H···O) and potential intermolecular interactions involving the bromine atoms.

Reduced Density Gradient (RDG) Analysis for Weak Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. jussieu.fr This technique is based on the relationship between the electron density (ρ) and its first derivative, the reduced density gradient. jussieu.fr By plotting the RDG against the electron density, characteristic peaks appear at low-density regions, which correspond to weak interactions. jussieu.fr These interactions are then visualized in real space, with the nature of the interaction—such as hydrogen bonding, van der Waals forces, or steric repulsion—differentiated by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. chemrxiv.org

For this compound, RDG analysis can provide critical insights into its conformational stability and crystal packing. The analysis would map the various intramolecular and intermolecular interactions, such as:

Van der Waals interactions: Expected between the phenyl rings.

Hydrogen bonds: Potential weak C-H···O and C-H···Br interactions that dictate molecular conformation and packing.

Steric effects: Repulsive interactions, particularly from the bulky bromine atoms, which would appear as distinct features in the RDG scatter plot. researchgate.net

In studies of similar benzimidazole (B57391) derivatives, RDG analysis has been effectively used to explain various interactions, including Van der Waals forces, hydrogen bonding, and steric effects that exist within the compounds. researchgate.net For N-phenylbenzamide frameworks, these weak interactions collectively govern the supramolecular architecture and solid-state properties. researchgate.net

Interaction Energy Decomposition Analysis (e.g., PIXEL calculations)

For a molecule like this compound, EDA is crucial for understanding how the dibromo substitution pattern influences crystal packing. The bromine atoms can participate in halogen bonding (Br···O or Br···Br), which, along with other weak interactions like C-H···O and π···π stacking, directs the self-assembly process. researchgate.netresearchgate.net

A detailed analysis of trifluoromethyl-substituted N-methyl-N-phenylbenzamides using PIXEL calculations revealed that weak C-H···O=C hydrogen bonds are predominantly electrostatic in nature, while C-H···π and π···π stacking interactions are largely stabilized by dispersion forces. researchgate.net A similar analysis for this compound would quantify the energetic contributions of its specific interactions.

Table 1: Representative Interaction Energy Decomposition for Dimers in Substituted N-Phenylbenzamide Crystals (Illustrative) Based on data from analogous systems. Values are in kcal/mol. researchgate.net

Interacting Pair / Bond TypeCoulombic (E_coul)Polarization (E_pol)Dispersion (E_disp)Repulsion (E_rep)Total Energy (E_tot)
C-H···O Hydrogen Bond -4.1-1.5-2.82.9-5.5
π···π Stacking -2.5-1.1-6.54.3-5.8
C-H···π Interaction -1.8-0.9-3.52.4-3.8
Br···O Halogen Bond -2.2-0.8-1.91.5-3.4

This table is interactive. You can sort the data by clicking on the column headers.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal conformational dynamics, solvent effects, and the stability of molecular complexes over time. nih.govresearchgate.net

For this compound, MD simulations can be applied to:

Analyze Conformational Flexibility: Explore the rotational barriers around the amide bond and the phenyl rings to identify the most stable conformers in different environments.

Study Solvation Effects: Simulate the molecule in various solvents to understand how solvent interactions influence its structure and dynamics. For related molecules, MD simulations have been used to detail the solvation process in polar solvents like acetone (B3395972) and ethylene (B1197577) glycol. researchgate.net

Investigate Complex Stability: When studying its potential applications, such as binding to a biological target, MD simulations can assess the stability of the ligand-receptor complex, providing insights into binding affinity and residence time. nih.gov Studies on imidazole-based N-phenylbenzamide derivatives have used MD simulations to confirm the formation of stable complexes with target proteins. nih.gov

These simulations provide a bridge between static computational models and real-world dynamic systems, offering a more complete picture of the molecule's behavior.

Computational Design and Predictive Modeling

The N-phenylbenzamide framework has been identified as a promising candidate for the development of molecular rectifiers—single-molecule components that allow electrical current to flow preferentially in one direction. nih.govosti.gov Computational screening studies have systematically evaluated numerous molecular structures for their potential to exhibit intrinsic rectification of electron transport. nih.govresearchgate.net

The core principle involves creating an asymmetric electronic distribution within the molecule. nih.gov For the N-phenylbenzamide scaffold, this is achieved through asymmetric functionalization. Research has shown that adding electron-donating groups can raise the energy of the highest occupied molecular orbital (HOMO), bringing it closer to the Fermi level of the electrodes and enhancing rectification. nih.gov

While this compound itself has not been the specific focus of these published studies, its dibromo substitution pattern represents a type of functionalization that would be computationally modeled to predict its rectification properties. The electron-withdrawing nature of the bromine atoms would significantly alter the molecule's electronic landscape compared to the unsubstituted N-phenylbenzamide, and theoretical calculations would be essential to determine if this specific substitution pattern enhances or diminishes its potential as a molecular rectifier. nih.govosti.gov

To accurately predict the properties and reactivity of molecules in solution, it is essential to account for the influence of the solvent. Theoretical calculations on isolated, gas-phase molecules often fail to capture the significant effects of solvation. Therefore, implicit solvation models, such as the Polarizable Continuum Model (PCM), its variants like CPCM, and the SMD model, are integrated into Density Functional Theory (DFT) calculations. researchgate.netnih.govrsc.org

These models approximate the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solute-solvent interactions without the computational expense of explicitly modeling individual solvent molecules. For N-phenylbenzamide and related compounds, these models are routinely used to:

Predict pKa values: The SMD solvation model has been successfully used to predict the pKa of related heterocyclic structures in water. nih.gov

Calculate Redox Potentials: The CPCM solvation model was used to calculate the redox potential of N-phenylbenzamide in acetonitrile. rsc.org

Simulate Electronic Spectra: Solvatochromic effects (the change in color of a substance with solvent polarity) are studied using time-dependent DFT (TD-DFT) combined with solvation models to predict shifts in electronic absorption spectra. researchgate.net

The integration of these solvation models is a standard and necessary practice for achieving chemically accurate predictions of the behavior of this compound in a liquid-phase environment.

Reactivity and Mechanistic Pathways

Electrophilic and Nucleophilic Reactivity of the Benzamide (B126) Moiety

The benzamide core of the molecule offers several sites for chemical reactions. The reactivity is characterized by the dual nature of the amide group, which contains both a nucleophilic nitrogen and an electrophilic carbonyl carbon.

The nucleophilic character is primarily associated with the lone pair of electrons on the nitrogen atom. However, this nucleophilicity is considerably diminished due to the delocalization of the lone pair into the adjacent carbonyl group and the phenyl ring. Deprotonation of the amide N-H can generate a highly nucleophilic amide anion. researchgate.net Studies on related amide anions have shown that they readily react with electrophiles. researchgate.net The oxygen atom of the carbonyl group also possesses nucleophilic character due to its lone pairs. Computational studies using Density Functional Theory (DFT) on benzamide have shown that the electrostatic potential at the oxygen atom is higher than at the nitrogen atom, suggesting that in coordination or complexation reactions, the oxygen atom is the preferred donor site. e4journal.com

The electrophilic character is centered on the carbonyl carbon, which is electron-deficient due to the polarization of the C=O bond. This site is susceptible to nucleophilic acyl substitution. tandfonline.com Such reactions typically proceed through a tetrahedral intermediate, and the outcome depends on the nature of the nucleophile and the stability of the leaving groups. tandfonline.com The aromatic rings themselves can also undergo electrophilic substitution. The benzamide group is known to be deactivating and meta-directing for electrophilic aromatic substitution on the benzoyl ring. rsc.org This is because the amide group withdraws electron density from the ring through resonance, making it less reactive towards electrophiles and directing incoming groups to the meta position. rsc.org Conversely, on the N-phenyl ring, the amide nitrogen is an activating, ortho-, para-directing group, although its activating effect is tempered by the delocalization of its lone pair into the carbonyl.

Reactivity Mode Reactive Site Description
Nucleophilic Attack (on substrate) Carbonyl CarbonSusceptible to attack by various nucleophiles, leading to nucleophilic acyl substitution via a tetrahedral intermediate. tandfonline.com
Nucleophilic Attack (by substrate) Amide OxygenThe preferred site for coordination with electrophiles like metal ions, as indicated by its higher electrostatic potential. e4journal.com
Amide Nitrogen (anionic)After deprotonation, the resulting amide anion is a potent nucleophile. researchgate.net
Electrophilic Attack (on substrate) Benzoyl RingThe amide group is deactivating and directs incoming electrophiles to the meta-positions (C4, C6). rsc.org
N-Phenyl RingThe amide nitrogen is activating and directs incoming electrophiles to the ortho- and para-positions.

Role of Bromine Substituents in Directing Chemical Reactions

In 2,5-dibromo-N-phenylbenzamide, the directing effects of the three substituents on the benzoyl ring must be considered collectively:

Amide Group (-CONHPh): A deactivating, meta-director (to C4, C6).

Bromine at C2: A deactivating, ortho-, para-director (to C3, C6).

Bromine at C5: A deactivating, ortho-, para-director (to C4, C6).

The positions C4 and C6 are reinforced by the directing effects of both a bromine atom and the amide group. Position C3 is only activated by the C2-bromo substituent. Therefore, electrophilic substitution is most likely to occur at the C4 or C6 positions, which are sterically more accessible than the position between the two bulky substituents (C3). The bromine atom at the C2 position also provides significant steric hindrance, which can influence the approach of reagents.

In nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing nature of the bromine atoms and the amide group can facilitate the attack of nucleophiles on the benzoyl ring. Research on multi-halogenated benzamides has demonstrated highly selective ortho-substitution, suggesting a "directed SNAr" mechanism where the amide group may play a role in directing the incoming nucleophile. e4journal.comnih.gov Furthermore, reactions such as intramolecular C-H direct arylation have been observed with related 2-bromo-N-phenylbenzamides, leading to the formation of cyclic products. wiley.com

Substituent Position Electronic Effect Directing Influence (Electrophilic Attack)
-CONHPhC1-I, -M (Deactivating)meta (C4, C6)
-BrC2-I, +M (Deactivating)ortho, para (C3, C6)
-BrC5-I, +M (Deactivating)ortho, para (C4, C6)

Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature. However, the principles governing its reactivity can be inferred from studies on related benzamides and from computational chemistry.

Kinetics: The rate of reactions is influenced by both electronic and steric factors. For electrophilic aromatic substitution, the deactivating nature of the amide group and the two bromine atoms significantly lowers the reaction rate compared to unsubstituted benzene (B151609). Kinetic studies on the nitration of benzamide in sulfuric acid show that the reaction proceeds through its conjugate acid. rsc.orgrsc.org The Arrhenius parameters for the nitration of benzamide's conjugate acid have been determined, providing insight into the activation energy of such transformations.

In metal-catalyzed reactions, such as the halogenation of benzamides, kinetic studies have shown the reaction to be first order in the catalyst (e.g., Iridium) and the benzamide substrate, but zero order in the halogenating agent (e.g., N-iodosuccinimide), suggesting that C-H activation is the rate-determining step. rsc.org A kinetic isotope effect (KIE) of 2.5 was observed, confirming that the C-H bond is broken in this step. rsc.org

Reaction System Kinetic/Thermodynamic Parameter Value/Observation Reference
NitrationBenzamide (conjugate acid)log(A) (Arrhenius pre-exponential factor)6.7 rsc.org
NitrationBenzamide (conjugate acid)E_a (Activation Energy)89.1 kJ/mol (21.3 kcal/mol) rsc.org
C-H IodinationN,N-diisopropylbenzamideKinetic Isotope Effect (k_H/k_D)2.5 rsc.org
ReactivityBenzamide vs. NaphthamideHOMO-LUMO Energy Gap (DFT)Naphthamide has a smaller gap, indicating higher reactivity. researchgate.net

Stereochemical Control in Synthesis and Transformations

A significant aspect of the reactivity of substituted N-phenylbenzamides is the potential for atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In this compound, the bulky bromine atom at the C2 (ortho) position restricts rotation around the C(aryl)-C(carbonyl) bond and the N-C(aryl) bond. If the substitution pattern is appropriate, this can lead to stable, isolable enantiomers.

Research has demonstrated that the enantioselective synthesis of atropisomeric benzamides can be achieved through catalytic electrophilic bromination. nih.govnih.gov Using a simple peptide catalyst, various substituted benzamides have been brominated to produce enantioenriched products with high enantiomeric ratios (er). nih.gov These reactions highlight that the initial catalytic bromination at a sterically demanding position can be the stereochemistry-determining step. nih.gov

The stereodynamics of such systems can be complex. In molecules with two chiral axes, it has been observed that following a kinetically controlled asymmetric transformation, the system can isomerize, leading to a spontaneous increase in the enantiomeric ratio of one diastereomer at the expense of the other as the system moves toward thermodynamic equilibrium. This interplay of kinetics and thermodynamics is crucial for controlling the stereochemical outcome in the synthesis and transformation of complex benzamides.

The products of such stereoselective reactions can be further functionalized. For example, regioselective metal-halogen exchange at one of the bromide positions, followed by trapping with an electrophile, allows for the creation of even more complex, stereodefined molecules. nih.gov

Substrate (N-Aryl-m-hydroxybenzamide) Catalyst Product Enantiomeric Ratio (er) Reference
N-(naphthalen-1-yl)-3-hydroxybenzamidePeptide 6Tribrominated Product94:6 nih.govnih.gov
3-Hydroxy-N-(2-isopropylphenyl)benzamidePeptide 6Dibrominated Product91:9 nih.govnih.gov
3-Hydroxy-N-(2,6-dimethylphenyl)benzamidePeptide 6Monobrominated Product89:11 nih.govnih.gov

Advanced Research Applications and Broader Scientific Implications

Biological Target Interaction Studies (Mechanistic Focus)

The efficacy of 2,5-dibromo-N-phenylbenzamide as a bioactive compound is rooted in its ability to interact with and modulate the function of key biological macromolecules. Research has particularly focused on its role as an inhibitor of photosynthetic processes and its interactions with enzymes and genetic material.

Mechanism of Photosynthetic Electron Transport Inhibition

This compound has been identified as an inhibitor of photosynthetic electron transport (PET). Its mechanism of action is primarily centered on the disruption of electron flow within Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts. A significant portion of commercial herbicides achieve their effect by reversibly binding to PSII, thereby interrupting the photosynthetic process nih.gov. The inhibitory efficiency of related N-phenylbenzamide compounds is influenced by factors such as lipophilicity and the electronic properties of substituents on the N-phenyl ring researchgate.net. For instance, in a study of related compounds, N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, it was found that derivatives with 2,5-disubstitution exhibited notable PET-inhibiting activity nih.gov.

The general mechanism for such inhibitors involves binding to the Q_B binding niche in the D1 protein of the PSII reaction center. This binding event displaces the native plastoquinone, a vital electron carrier, thereby blocking the electron transfer from the primary quinone acceptor, Q_A, to the secondary quinone acceptor, Q_B. This interruption effectively halts the linear electron flow, leading to a cessation of ATP and NADPH production required for carbon fixation.

Interaction with Pigment-Protein Complexes

The inhibitory action of this compound within Photosystem II is predicated on its interaction with the constituent pigment-protein complexes. These complexes, which include chlorophylls and various amino acid residues, form the structural and functional core of the photosystem. Fluorescence spectroscopy studies on analogous compounds, such as 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, have demonstrated direct interaction with chlorophyll a and aromatic amino acids present in these pigment-protein complexes researchgate.net. These interactions are crucial for the binding of the inhibitor to its target site within PSII. The specific nature of these non-covalent interactions, which can include hydrogen bonding, hydrophobic interactions, and π-π stacking, dictates the binding affinity and, consequently, the inhibitory potency of the compound.

Specific Binding Site Elucidation

Detailed spectroscopic analysis has been employed to pinpoint the precise location of interaction for related brominated N-phenylbenzamides within the photosynthetic apparatus. Electron paramagnetic resonance (EPR) spectroscopy has been a particularly valuable tool in this endeavor. Studies on 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides have indicated that their site of action is located on the donor side of Photosystem II researchgate.net. Specifically, the interaction is proposed to occur with the D• or Z• intermediates, which are oxidized forms of the tyrosine residues D1-Tyr161 (D) and D2-Tyr160 (Z) researchgate.net. These tyrosine residues play a critical role in the electron transfer chain that connects the water-oxidizing complex to the reaction center chlorophyll, P680. By interacting with these intermediates, the inhibitor can disrupt the electron flow at a very early stage of the photosynthetic process.

Molecular Mechanisms of Enzyme Inhibition

Beyond photosynthesis, the principles of molecular interaction underlying the activity of this compound can be extended to enzyme inhibition in other biological systems. Enzyme inhibitors are broadly classified based on their mode of action, primarily as reversible or irreversible inhibitors . Reversible inhibitors, which include competitive, non-competitive, and uncompetitive types, bind to enzymes through non-covalent interactions and can be displaced . Irreversible inhibitors, on the other hand, typically form strong covalent bonds with the enzyme, leading to permanent inactivation .

The potential for this compound to act as an enzyme inhibitor would depend on its structural complementarity to the active or allosteric sites of a target enzyme. The presence of the bromine atoms and the amide linkage provides potential sites for hydrogen bonding and halogen bonding, which can contribute to binding affinity. The N-phenyl ring can engage in hydrophobic and aromatic interactions. The specific mechanism, whether competitive, non-competitive, or otherwise, would be dictated by the specific enzyme target and the nature of the binding site.

Investigation of DNA Binding Mechanisms

The interaction of small molecules with DNA is a cornerstone of drug design, particularly for anticancer and antimicrobial agents. The planar aromatic rings and electronegative atoms of this compound suggest a potential for DNA interaction. The primary modes of non-covalent DNA binding are intercalation, groove binding, and electrostatic interactions. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. Groove binding occurs when a molecule fits into the minor or major groove of the DNA.

Functional Materials Science

The unique electronic and structural properties of halogenated organic compounds like this compound also make them attractive candidates for applications in materials science. The presence of heavy bromine atoms can influence properties such as luminescence, charge transport, and thermal stability. These characteristics are desirable for the development of functional materials used in organic electronics, sensors, and photodynamic therapy.

The ability of the N-phenylbenzamide core to engage in intermolecular interactions, such as hydrogen bonding and π-π stacking, can lead to the formation of ordered supramolecular structures. These self-assembled structures can exhibit interesting optical and electronic properties that are different from those of the individual molecules. The bromine atoms can also be used as reactive handles for further chemical modification, allowing for the synthesis of more complex polymers or functionalized surfaces. The exploration of this compound in the context of functional materials represents a promising avenue for future research, with potential applications in a wide range of advanced technologies.

Utility in Polymer Synthesis

The presence of two bromine atoms on the benzamide (B126) structure makes this compound a candidate as a monomer for polycondensation reactions. Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The synthesis of these polymers often involves the reaction of a diamine with a diacid chloride. In this context, derivatives of this compound could potentially be functionalized to participate in such polymerization processes.

For instance, the bromine atoms can be replaced or converted to other functional groups, enabling the molecule to act as a monomer in various polymerization schemes, such as Suzuki or Friedel-Crafts polycondensation, to create novel aromatic polymers. nih.gov The amide bond within the structure can form strong intermolecular hydrogen bonds, which is a defining characteristic of aromatic polyamides, contributing to their high strength and thermal resistance. The introduction of a dibrominated monomer could also impart specific properties to the resulting polymer, such as flame retardancy or modified electronic characteristics.

Application in Dye and Pigment Development

Aromatic amines and their derivatives are fundamental precursors in the synthesis of azo dyes, which constitute a large and commercially significant class of colorants. imrpress.com The structure of this compound contains an aromatic amine precursor framework. Through diazotization of a related amino-functionalized version of this molecule and subsequent coupling reactions, it could be converted into a variety of azo dyes.

The bromine atoms on the aromatic ring can have a significant influence on the properties of the resulting dye. acs.org They can modulate the electronic properties of the chromophore, leading to shifts in the absorption spectrum and, consequently, the color of the dye. rsc.org Furthermore, the introduction of heavy atoms like bromine can enhance properties such as lightfastness and may increase the quantum yield of fluorescence in certain dye structures. acs.orgacs.org The synthesis of new disazo disperse dyes from brominated aniline (B41778) derivatives has been shown to yield colorants with excellent fastness properties for polyester fabrics. researchgate.net

Characterization of Nonlinear Optical (NLO) Properties and Second Harmonic Generation (SHG)

Organic molecules with extended π-conjugated systems and donor-acceptor groups are known to exhibit nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. These materials can alter the properties of light, for instance, by doubling the frequency of incident light, a phenomenon known as second-harmonic generation (SHG). nih.gov

The structure of this compound, with its aromatic rings and amide bridge, forms a conjugated system. The bromine atoms, being electronegative, and the phenyl group can act as electron-withdrawing and -donating moieties, respectively, creating a molecular dipole that is favorable for NLO activity. Studies on other organic compounds have shown that the presence of bromine can enhance molecular hyperpolarizability and favor the acentric crystal structures required for SHG effects. researchgate.net Theoretical and experimental studies on halogenated aniline oligomers have also demonstrated their potential as promising NLO materials. ccsenet.orgresearchgate.net The SHG efficiency of some organic crystals containing bromine has been found to be significantly higher than that of standard inorganic materials like potassium dihydrogen phosphate (KDP). rsc.org

Table 1: NLO Properties of Related Organic Compounds

Compound ClassPropertyObservation
Bromo-substituted ChalconesSecond Harmonic Generation (SHG)Bromo group improves molecular hyperpolarizability and favors acentric crystal structure, enhancing SHG. researchgate.net
Halogenated Aniline HexamersThird-Order Hyperpolarizability (γ)High γ magnitudes observed, indicating potential for third-order NLO applications. ccsenet.orgresearchgate.net
2-amino-3-nitropyridinium bromideSecond Harmonic Generation (SHG)SHG efficiency is approximately 10 times that of KDP. rsc.org

This table presents data for compounds structurally related to this compound to illustrate the potential for NLO properties.

Exploration in Molecular Electronics

Molecular electronics aims to use individual molecules or small groups of molecules as electronic components. Aromatic compounds are of great interest in this field due to their defined structures and tunable electronic properties. The this compound molecule could be explored for such applications. The bromine atoms can serve as reactive sites for grafting the molecule onto conductive surfaces, such as gold or silicon, a critical step in creating molecular electronic devices. The conjugated system of the molecule could facilitate charge transport, and its electronic properties could be tuned by modifying the substituents on the phenyl rings.

Environmental Chemistry Research

The presence of bromine atoms in this compound places it in the broad category of brominated organic compounds. Many compounds in this class, particularly brominated flame retardants (BFRs), are known for their environmental persistence and potential for bioaccumulation. europa.euratcatinc.comipen.org

Studies on Environmental Fate and Degradation Pathways of Brominated Organics

Brominated organic compounds can enter the environment through various pathways during their lifecycle. useforesight.io Once in the environment, their fate is governed by processes such as photodegradation, microbial degradation, and partitioning into soil, sediment, and biota.

Persistence and Bioaccumulation : The carbon-bromine bond is generally stable, making many brominated organic compounds resistant to degradation. This persistence can lead to their accumulation in the environment. Due to their lipophilicity, they can bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain. frontiersin.org

Degradation Pathways :

Photodegradation : Sunlight can induce the cleavage of C-Br bonds, leading to the formation of less brominated, and sometimes more toxic, degradation products.

Microbial Degradation : Certain microorganisms have evolved pathways to degrade halogenated aromatic compounds. nih.govmdpi.com This can occur under both aerobic and anaerobic conditions. Aerobic degradation often involves dioxygenases that cleave the aromatic ring, while anaerobic degradation frequently proceeds via reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. epa.govmdpi.comnih.gov The amide linkage might also be susceptible to enzymatic hydrolysis.

Development of Remediation and Mitigation Strategies

The contamination of soil and water with halogenated organic compounds is a significant environmental challenge. researchgate.net Several remediation strategies are being developed and implemented to address this issue.

Bioremediation : This approach utilizes the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. mdpi.comepa.gov For sites contaminated with brominated organics, bioremediation may involve stimulating the activity of indigenous dehalogenating bacteria (biostimulation) or introducing specialized microbial consortia (bioaugmentation). mdpi.comresearchgate.net

Advanced Oxidation Processes (AOPs) : AOPs are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. nih.govmdpi.comnih.gov These methods rely on the in-situ generation of highly reactive radicals, such as hydroxyl radicals (•OH), to oxidize the contaminants. Common AOPs include ozonation, UV/H₂O₂, and Fenton's reaction. acs.orgresearchgate.net These processes can be effective in breaking down persistent brominated compounds, although they can sometimes lead to the formation of brominated disinfection byproducts if not carefully controlled. acs.orgceer.com.pl

Adsorption : Activated carbon is widely used to adsorb organic contaminants from water due to its high surface area and porous structure. epa.gov It can effectively remove brominated compounds from contaminated water streams.

Table 2: Common Remediation Technologies for Halogenated Organic Contaminants

Remediation TechnologyMechanismTarget Media
BioremediationMicrobial degradation of contaminants. epa.govSoil, Groundwater, Sediment
In Situ Chemical OxidationConversion of hazardous compounds to less toxic ones via redox reactions. epa.govSoil, Groundwater
Activated Carbon AdsorptionPhysical removal of contaminants through adsorption. epa.govGroundwater, Surface Water
Advanced Oxidation Processes (AOPs)Degradation of pollutants by highly reactive radicals. nih.govWater, Wastewater
Ex Situ Thermal TreatmentDestruction or removal of contaminants at high temperatures. epa.govSoil, Sludge, Sediment

Design of Sustainable Chemical Alternatives

The investigation into this compound for sustainable alternatives is currently focused on two primary areas: its use as a building block for novel polymers and its potential in the development of specialized catalysts that can be recovered and reused.

As a Monomer for Recyclable Polymers:

The di-bromo functionality of this compound makes it a candidate for polymerization reactions. The concept revolves around creating polymers that can be chemically recycled back to their monomeric units, thus contributing to a circular economy. The bromine atoms can serve as handles for polymerization and subsequent depolymerization processes. While specific polymers derived from this compound are not yet commercialized, the theoretical potential lies in creating materials with enhanced thermal stability or flame-retardant properties, owing to the presence of bromine.

As a Precursor for Catalyst Development:

The N-phenylbenzamide backbone can be functionalized to create ligands for metal catalysts. The bromine atoms provide sites for introducing other functional groups that can coordinate with metal centers. The goal is to develop catalysts that are not only efficient but also easily separable from the reaction mixture and recyclable, thereby reducing waste and cost. Research in this domain is still exploratory, focusing on the synthesis of novel catalyst structures derived from this compound and evaluating their performance in green chemical transformations.

While concrete data from scaled-up applications is not yet available, the foundational research into the reactivity and potential of this compound underscores a promising future for this compound in the advancement of sustainable chemical technologies. Continued investigation is essential to translate this potential into practical and impactful solutions.

Future Research Directions and Unresolved Questions

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and efficient chemical manufacturing necessitates moving beyond traditional synthetic routes. For halogenated benzamides, future research will focus on methodologies that minimize waste, avoid harsh reagents, and improve atom economy. chemrxiv.orgresearchgate.net

Key research directions include:

Electrochemical Synthesis: An electrochemical cascade methodology has been reported for the sustainable synthesis of halogenated N-aryl amides. chemrxiv.orgresearchgate.net This approach combines amide bond formation and electrocatalytic C-H halogenation in an atom-economical and environmentally benign process. chemrxiv.orgresearchgate.net Future work could adapt this for the specific synthesis of 2,5-dibromo-N-phenylbenzamide, potentially offering high yields and scalability while avoiding complex reagents. chemrxiv.org

Photoredox Catalysis: Visible-light-induced activation of carbon-halide bonds using organic photoredox catalysts presents a powerful tool for transforming o-halogenated benzamides. rsc.org Research in this area could enable novel reactions starting from this compound, using light as a traceless reagent to generate aryl radicals under mild conditions. rsc.org

Table 1: Future Sustainable Synthetic Methodologies for Halogenated Benzamides
MethodologyKey FeaturesPotential AdvantagesReference
Electrochemical Cascade
  • Amide formation followed by electrocatalytic C-H halogenation.
  • Undivided cell setup.
  • Atom-economical and environmentally benign.
  • Avoids external oxidants and catalysts.
  • chemrxiv.orgresearchgate.net
    Organic Photoredox Catalysis
  • Visible-light-induced C-X bond activation.
  • Uses an organic photocatalyst (e.g., 10-aryl-10H-phenothiazine).
  • Operates under mild, room temperature conditions.
  • Enables divergent synthesis from one precursor.
  • rsc.org
    Iodine-Mediated Domino Protocol
  • Metal-free approach.
  • Uses I2 as promoter and TBHP as oxidant.
  • Avoids hazardous metal catalysts.
  • Operationally simple with good to excellent yields.
  • organic-chemistry.org
    One-Pot Synthesis
  • Multiple synthetic steps in a single reactor.
  • No isolation of intermediates.
  • Higher overall yield.
  • Shorter reaction times and simpler work-up.
  • sioc-journal.cn

    In-Depth Elucidation of Complex Intermolecular Interactions

    The arrangement of molecules in the solid state dictates bulk properties such as solubility, melting point, and polymorphism. For this compound, the two bromine atoms, the amide linkage, and the phenyl rings provide sites for a rich network of non-covalent interactions. A significant unresolved area is the precise characterization of its solid-state structure.

    Future research should prioritize:

    Single-Crystal X-ray Diffraction: Obtaining a high-quality crystal structure of this compound is a critical first step. This experimental data provides definitive proof of the molecular conformation and the packing arrangement in the crystal lattice.

    Hirshfeld Surface Analysis: Once a crystal structure is obtained, Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions. mdpi.com This technique is invaluable for decoding the complex interplay of hydrogen bonds (e.g., N-H···O), halogen bonds (Br···Br or Br···O), and π-π stacking interactions between the aromatic rings, as has been demonstrated for structurally similar halogenated benzamides. mdpi.com

    Spectroscopic Correlation: Correlating crystallographic data with spectroscopic analysis (FTIR, Raman, solid-state NMR) can provide a more complete picture. For example, shifts in the N-H and C=O stretching frequencies in FTIR spectra can validate the presence and strength of hydrogen bonding observed in the crystal structure.

    Integration of Multi-Scale Computational and Experimental Approaches

    Combining computational modeling with experimental validation offers a powerful paradigm for understanding and predicting molecular behavior. This integrated approach can accelerate the discovery of new properties and applications for this compound.

    Key areas for this integrated research include:

    Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict molecular geometries, orbital energies, and spectroscopic properties. researchgate.net These calculations can corroborate experimental findings and provide insights into electronic structure that are difficult to probe experimentally.

    Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of multiple molecules over time, providing insights into the stability of crystal lattices and the dynamics of intermolecular interactions. nih.gov This is particularly useful for understanding polymorphism and predicting mechanical properties.

    Synergistic Studies: A truly integrated approach involves a feedback loop where computational predictions guide experimental work, and experimental results are used to refine computational models. For instance, DFT calculations could predict the most stable conformers, guiding crystallization experiments. nih.gov Conversely, experimental data from X-ray diffraction can serve as a benchmark for validating the accuracy of computational methods used to calculate intermolecular interaction energies. acs.org Such a synergistic approach has been successfully used to study other N-phenylbenzamide derivatives, linking computational predictions with experimental cytotoxicity assays. nih.gov

    Exploration of Structure-Reactivity Relationships for Directed Synthesis

    Understanding how the structure of this compound dictates its chemical reactivity is fundamental to its use as a building block for more complex molecules. The presence and position of the two bromine atoms, along with the amide functional group, offer multiple sites for chemical modification.

    Future studies should focus on:

    Selective Functionalization: Investigating the selective activation of the C-Br bonds is crucial. The electronic differences between the bromine at position 2 (ortho to the amide) and position 5 (meta) could be exploited for site-selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new functional groups.

    Radical Transformations: The C-Br bonds can be activated to form aryl radicals, which can participate in a variety of transformations. rsc.org Research has shown that o-halogenated benzamides can undergo divergent reactions like cyclization to form isoindolinones or ipso-substitution to create biaryls, depending on the conditions. rsc.org A key unresolved question is how to control the reactivity of the dibrominated scaffold to selectively yield desired products.

    Directed C-H Functionalization: The amide group can act as a directing group to control the site-selectivity of C-H activation on the phenyl rings. rsc.org Exploring this on the this compound backbone could lead to precisely functionalized derivatives that would be difficult to synthesize otherwise.

    Table 2: Potential Reaction Pathways for Directed Synthesis
    Reactive Site/GroupReaction TypePotential ProductsResearch GoalReference
    C-Br BondsPhotoredox-Catalyzed Radical ReactionIsoindolinones, Enamides, BiarylsControl reaction divergence for selective synthesis. rsc.org
    C-Br BondsPalladium-Catalyzed Cross-CouplingAryl-, Alkyl-, or Amino-substituted BenzamidesAchieve site-selective functionalization at C2 vs. C5.N/A
    Amide GroupConversion to Imidoyl ChlorideSelenazoles and other N-heterocyclesUse as a versatile handle for heterocycle synthesis. mdpi.comnih.gov
    Aromatic C-H BondsTransition-Metal-Catalyzed C-H AmidationPoly-amidated Aromatic ScaffoldsUtilize the amide as a directing group for late-stage functionalization. rsc.org

    Identification of Novel Applications in Emerging Technologies

    Based on the known properties of halogenated aromatics and benzamides, this compound is a candidate for several high-value applications. Future research should explore its potential in a range of technological fields.

    Molecular Electronics: Computational studies on N-phenylbenzamide have suggested its potential use in molecular-scale devices, such as molecular rectifiers. researchgate.net The specific substitution pattern of this compound could be investigated to tune its electronic properties for applications in organic electronics.

    Materials Science: The rigid, dibrominated aromatic structure makes it a candidate precursor for synthesizing fire-retardant polymers or specialty polymers with high refractive indices. Furthermore, its ability to be transformed into biaryls and other conjugated systems suggests it could serve as a building block for organic light-emitting diode (OLED) materials or organic semiconductors. rsc.org

    Medicinal Chemistry and Imaging: Halogenated benzamides are a known pharmacophore. Related compounds like 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide are being investigated for antimicrobial and anti-inflammatory properties. smolecule.com A significant future direction would be to screen this compound and its derivatives for biological activity. Additionally, the bromine atoms could be replaced with radioisotopes (e.g., ⁷⁶Br), a strategy that has been used with similar compounds to develop radiotracers for PET imaging of disease-related receptors. nih.gov

    Q & A

    Basic Research Questions

    Q. What are the optimized synthetic routes for 2,5-dibromo-N-phenylbenzamide, and how do reaction conditions influence yield and purity?

    • Methodological Answer : The synthesis typically involves condensation of brominated benzoyl chloride with aniline derivatives. Key steps include:

    • Use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions to enhance reaction efficiency .
    • Purification via column chromatography or recrystallization to isolate the product.
    • Optimization of temperature (e.g., reflux at 75–80°C) and solvent choice (e.g., ethanol or DMF) to improve yield .
      • Critical Consideration : Monitor reaction progress via TLC and characterize intermediates using FT-IR or NMR to confirm structural integrity .

    Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

    • Methodological Answer :

    • Spectroscopy :
    • NMR (¹H/¹³C) to confirm substitution patterns and aromatic proton environments.
    • FT-IR to identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
    • Crystallography :
    • Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. SHELX programs are robust for small-molecule structures, even with high R-factors or twinning challenges .
    • Submit crystallographic data to repositories like the Cambridge Structural Database (CCDC) for validation .

    Advanced Research Questions

    Q. How can crystallographic challenges (e.g., disorder, twinning) in this compound be resolved?

    • Methodological Answer :

    • Disorder Handling : Use SHELXL’s PART instruction to model disordered atoms. Refine occupancy ratios and apply restraints to bond distances/angles .
    • Twinning : Employ the Hooft/Y absorption correction in SHELX for intensity scaling. For high mosaicity, integrate data from multiple crystals .
    • Validation Tools : Cross-check with PLATON to detect missed symmetry or twinning .
      • Data Contradiction Example : Discrepancies in unit cell parameters between experimental and computational models may arise from solvent inclusion or temperature effects. Re-measure data at varying temperatures (e.g., 100 K vs. 298 K) .

    Q. What strategies address contradictions in spectroscopic vs. computational data for brominated benzamides?

    • Methodological Answer :

    • Comparative Analysis :
    • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts. Compare with experimental data to identify outliers caused by solvent effects or conformational flexibility .
    • Use Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., halogen bonding) that may influence crystallographic packing versus solution-phase behavior .
    • Statistical Validation : Apply Bland-Altman plots to quantify agreement between experimental and computed results .

    Q. How can the antimicrobial activity of this compound be systematically evaluated?

    • Methodological Answer :

    • Assay Design :
    • Use microdilution broth assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Include positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) .
    • Structure-Activity Relationship (SAR) :
    • Modify substituents (e.g., replacing Br with Cl) and compare MIC (Minimum Inhibitory Concentration) values.
    • Corrogate activity with logP values to assess lipophilicity’s role in membrane penetration .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.